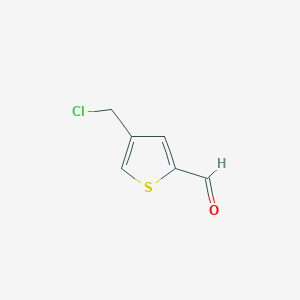
6-Chloropyridin-2-ol
Descripción general
Descripción
6-Chloropyridin-2-ol is a chemical compound with the molecular formula C5H4ClNO and a molecular weight of 129.54 . It is a white powder and is used in the study of synthesis, electrochemistry, spectroscopic properties, and X-ray crystal structure of certain complexes .
Synthesis Analysis
6-Chloropyridin-2-ol can be synthesized from 2-Chloro-6-methoxypyridine . It has also been used to study the synthesis of Os2Cl (chp)4 (chp = 6-chloro-2- hydroxypyridinate) complex. It undergoes a melt reaction with Os2 (O2CCH3)4CI2 at 145°C to yield Os2CI4 (chp) and Os2Cl (chp)4 .Molecular Structure Analysis
The IUPAC Standard InChI for 6-Chloropyridin-2-ol is InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H, (H,7,8) .Chemical Reactions Analysis
The reaction thermochemistry data for 6-Chloropyridin-2-ol indicates that it has an enthalpy of reaction at standard conditions (Δ r H°) of 5.795 kJ/mol . It also undergoes a melt reaction with Os2 (O2CCH3)4CI2 at 145°C to yield Os2CI4 (chp) and Os2Cl (chp)4 .Physical And Chemical Properties Analysis
6-Chloropyridin-2-ol has a melting point of 128-130 °C, a boiling point of 206 °C, and a density of 1.35 . It also has a refractive index of 1.4510 (estimate), a flash point of 163°C, and a pKa of 7.33±0.10 (Predicted) .Aplicaciones Científicas De Investigación
Herbicide and Pesticide Metabolism Studies
6-Chloropyridin-2-ol is a metabolite of certain herbicides and pesticides. Researchers study its formation, degradation, and interactions within plants and soil. Understanding its metabolic pathways helps improve the effectiveness and safety of these agrochemicals .
Safety and Hazards
6-Chloropyridin-2-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin- N -oxides . This suggests potential future directions for the use of 6-Chloropyridin-2-ol in the preparation of these compounds.
Mecanismo De Acción
Target of Action
It’s known that this compound is a metabolite of certain pesticides, suggesting that it may interact with biological targets related to these substances .
Mode of Action
It’s known to be involved in the biodegradation pathways of certain pesticides, indicating that it may interact with enzymes or other proteins involved in these processes .
Biochemical Pathways
6-Chloropyridin-2-ol is involved in the biodegradation of certain pesticides. A study found that the bacterium Micrococcus luteus ML could degrade 6-Chloropyridin-2-ol, among other compounds . The study proposed two possible degradation pathways: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway . These pathways suggest that 6-Chloropyridin-2-ol may affect biochemical processes related to hydrolysis, oxidation, dechlorination, and denitrification .
Pharmacokinetics
Given its involvement in biodegradation pathways, it’s likely that this compound is metabolized and excreted by certain microorganisms .
Result of Action
Its involvement in the biodegradation of certain pesticides suggests that it may play a role in detoxifying these substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloropyridin-2-ol. For instance, the bacterium Micrococcus luteus ML was found to degrade 6-Chloropyridin-2-ol most effectively at a temperature of 35°C and a pH of 7.0 . Additionally, the presence of other carbon and energy sources can affect the compound’s degradation .
Propiedades
IUPAC Name |
6-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNBQDAAGDAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022268 | |
| Record name | 6-Chloro-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16879-02-0, 73018-09-4 | |
| Record name | 6-Chloro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16879-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyridin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016879020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-2-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-hydroxypyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)
![(1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3024620.png)


![N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-methanamine](/img/structure/B3024626.png)







